1-Butoxy-2,3-difluoro-4-iodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butoxy-2,3-difluoro-4-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2IO/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHYJVPFECXULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)I)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Importance of Fluorine and Iodine in Molecular Design
The introduction of fluorine and iodine atoms into organic scaffolds is a powerful strategy for modulating molecular properties. Fluorine, being the most electronegative element, imparts significant changes to the electronic nature of an aromatic ring, often enhancing metabolic stability and altering reactivity. numberanalytics.com The presence of multiple fluorine atoms can create unique intermolecular interactions and influence the conformation of molecules, which is of particular interest in materials science. researchgate.netnih.gov
Iodine, on the other hand, is a versatile substituent primarily valued for its utility in synthetic organic chemistry. The carbon-iodine bond is relatively weak, making iodoarenes excellent precursors for a wide array of cross-coupling reactions. acs.org These reactions are fundamental for constructing complex molecular architectures from simpler building blocks. The reactivity of iodoarenes is often superior to that of their bromo or chloro counterparts, making them highly sought-after intermediates in the synthesis of pharmaceuticals and functional materials. acs.orgresearchgate.net
Aryl Ethers: Versatile Scaffolds in Chemistry
Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group, are a prevalent structural motif in numerous biologically active compounds and functional materials. numberanalytics.comacs.org The ether linkage can influence a molecule's solubility, lipophilicity, and binding interactions with biological targets. numberanalytics.com In medicinal chemistry, the incorporation of an aryl ether moiety is a common strategy to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net Furthermore, the aryl ether framework serves as a key building block in the synthesis of complex organic molecules and polymers. acs.org
The Multifaceted Nature of 1 Butoxy 2,3 Difluoro 4 Iodobenzene
Retrosynthetic Analysis and Strategic Disconnections for Multifunctionalized Arenes
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For this compound, several strategic disconnections can be envisioned, primarily focusing on the formation of the aryl-oxygen and aryl-iodine bonds, as well as the introduction of the fluorine atoms.
Disconnection at the Aryl-Oxygen Bond (Butoxy Group)
A logical primary disconnection involves breaking the C-O bond of the butoxy group. This leads to two potential precursor synthons: a 2,3-difluoro-4-iodophenoxide anion and a butyl electrophile (e.g., butyl bromide), or a 1-butoxy-2,3-difluorophenyl nucleophile and an iodinating agent. The former is a more common and practical approach, falling under the category of Williamson ether synthesis or its modern variants.
Disconnection at the Aryl-Iodine Bond
Alternatively, the C-I bond can be disconnected. This retrosynthetic step points towards a 1-butoxy-2,3-difluorobenzene (B164044) precursor that would need to be selectively iodinated at the C4 position. This strategy's feasibility hinges on the directing effects of the existing butoxy and fluoro groups and the ability to achieve high regioselectivity in the iodination step.
Strategic Considerations for Regioselective Difluorination of the Aromatic Core
A deeper retrosynthetic analysis would involve the formation of the difluorinated benzene ring itself. This is a more complex consideration and often involves multi-step processes starting from simpler aromatic precursors. The regioselective introduction of two adjacent fluorine atoms is a significant synthetic challenge, often requiring specialized fluorinating reagents and carefully controlled reaction conditions.
Approaches for the Introduction of the Butoxy Moiety
The formation of the aryl ether linkage is a critical step in the synthesis of this compound. Several established methods can be employed, each with its own advantages and limitations.
Nucleophilic Aromatic Substitution (SNAr) on Activated Fluorinated Arenes
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. wikipedia.orglibretexts.orgmasterorganicchemistry.comnih.gov In the context of synthesizing the target molecule, a plausible route would involve the reaction of a 1,2,3-trifluoro-4-iodobenzene precursor with sodium butoxide. The fluorine atoms, being strongly electron-withdrawing, activate the aromatic ring towards nucleophilic attack.
The regioselectivity of this substitution is a key consideration. Generally, nucleophilic attack is favored at positions para or ortho to the activating groups. In a 1,2,3-trifluoro-4-iodobenzene system, the fluorine at the C1 position is flanked by two other fluorine atoms, making it a likely site for substitution by the butoxide nucleophile.
| Reactant 1 | Reactant 2 | Conditions | Product | Notes |
| 1,2,3-Trifluoro-4-iodobenzene | Sodium Butoxide | Polar aprotic solvent (e.g., DMF, DMSO) | This compound | The fluorine at C1 is the most likely leaving group due to activation by adjacent fluorine atoms. |
| 1-Chloro-2,3-difluoro-4-iodobenzene | Sodium Butoxide | High temperature, polar aprotic solvent | This compound | The chlorine atom can also serve as a leaving group in SNAr reactions, often requiring more forcing conditions than fluorine. |
This table presents plausible SNAr reactions for the synthesis of the target compound based on general principles of nucleophilic aromatic substitution.
Transition Metal-Catalyzed Etherification of Aryl Halides with Alcohols (e.g., Copper- or Palladium-Mediated Processes)
In recent decades, transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O bonds. Both copper- and palladium-based systems are widely used for the etherification of aryl halides.
Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for forming aryl ethers, typically involving the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base. A potential application for the synthesis of this compound would be the coupling of 1-bromo-2,3-difluoro-4-iodobenzene or 1,2,3-trifluoro-4-iodobenzene with butanol.
Palladium-Catalyzed Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination has been extended to the formation of aryl ethers, providing a milder and often more efficient alternative to the Ullmann condensation. This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide with an alcohol. nih.gov
| Aryl Halide | Alcohol | Catalyst System | Product |
| 1-Bromo-2,3-difluoro-4-iodobenzene | Butanol | Pd catalyst (e.g., Pd(OAc)2) + Ligand (e.g., a biarylphosphine) + Base (e.g., NaOt-Bu) | This compound |
| 1-Chloro-2,3-difluoro-4-iodobenzene | Butanol | Cu catalyst (e.g., CuI) + Ligand (e.g., phenanthroline) + Base (e.g., Cs2CO3) | This compound |
This table illustrates potential transition metal-catalyzed etherification reactions for the synthesis of the target compound, based on established methodologies.
Williamson Ether Synthesis in the Context of Functionalized Aromatic Precursors
The Williamson ether synthesis is a classic and widely employed method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org This SN2 reaction is highly effective for creating both symmetrical and asymmetrical ethers. wikipedia.orgfrancis-press.com The general mechanism involves a backside attack on an electrophilic carbon by a nucleophilic alkoxide ion, which necessitates a good, strongly electronegative leaving group, typically a halide. wikipedia.org
In the context of preparing compounds like this compound, the synthesis would involve a functionalized phenoxide reacting with an alkyl halide. For aromatic ethers, the typical route involves using a phenol (B47542) (ArOH) and an alkyl halide (RX) rather than an aryl halide (ArX) and an alcohol (ROH), because aryl halides are generally less reactive in SN2 reactions. francis-press.com The reaction is conducted under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide ion. francis-press.com
Key factors influencing the success of the Williamson ether synthesis include the nature of the alkyl halide, the choice of solvent, and the base used. francis-press.commasterorganicchemistry.com Primary alkyl halides are preferred as secondary and tertiary halides tend to undergo elimination as a competing side reaction. wikipedia.orgmasterorganicchemistry.com The reaction is often carried out in polar aprotic solvents like DMF or DMSO, or by using the parent alcohol of the alkoxide as the solvent. masterorganicchemistry.comnumberanalytics.com
A practical example is the synthesis of 1-butoxy-4-tert-butylbenzene, which is achieved by reacting 4-tert-butylphenol (B1678320) with 1-bromobutane (B133212) in the presence of a base like potassium hydroxide (B78521) and a phase transfer catalyst. researchgate.net This demonstrates the applicability of the Williamson ether synthesis for the O-alkylation of substituted phenols.
Table 1: Key Parameters of Williamson Ether Synthesis
| Parameter | Description | Preferred Conditions for Aromatic Ethers |
|---|---|---|
| Nucleophile | The deprotonated alcohol (alkoxide/phenoxide). | Generated in situ from a phenol using a base. |
| Electrophile | An organohalide. | Primary alkyl halides (e.g., 1-bromobutane or 1-iodobutane) work best to avoid elimination. wikipedia.orgmasterorganicchemistry.com |
| Solvent | Medium for the reaction. | Polar aprotic solvents (e.g., DMF, DMSO) or the parent alcohol. masterorganicchemistry.comnumberanalytics.com |
| Base | Used to deprotonate the alcohol. | Sodium hydride (NaH), potassium hydride (KH), or hydroxides like KOH. masterorganicchemistry.comresearchgate.net |
| Side Reactions | Competing reaction pathways. | Elimination reactions are common with secondary and tertiary alkyl halides. wikipedia.org |
Arylation Reactions Involving Hypervalent Iodine Reagents and Alcohols
Hypervalent iodine reagents, particularly diaryliodonium salts, have emerged as powerful arylating agents for a variety of nucleophiles, including alcohols, under metal-free conditions. nih.govresearchgate.net These reagents offer an alternative to traditional metal-catalyzed cross-coupling reactions for the formation of C-O bonds. The high electrophilicity of iodine(III) allows these reactions to proceed under mild conditions. researchgate.net
The arylation of alcohols with diaryliodonium salts can lead to the formation of aryl ethers. For instance, phenols can be O-arylated using aryl(TMP)iodonium salts, which can be generated in situ from aryl iodides. nih.gov This method is notable for being transition-metal-free. nih.gov Research has also shown the successful synthesis of meta-substituted biaryl ethers by reacting phenols with cyclic diaryliodonium salts in the presence of a base like cesium carbonate. nih.gov
However, the reaction of diaryliodonium salts with aliphatic alcohols can be more complex. Side reactions, such as the oxidation of secondary alcohols to ketones, can compete with the desired O-arylation. Despite these challenges, highly sterically hindered alkyl aryl ethers have been synthesized in high yields by reacting tertiary alcohols with ortho-blocked diaryliodonium salts.
Table 2: Arylation of Alcohols using Hypervalent Iodine Reagents
| Reagent Type | Nucleophile | Key Features |
|---|---|---|
| Diaryliodonium Salts | Phenols | Transition-metal-free conditions, can be used for biaryl ether synthesis. nih.gov |
| Aryl(TMP)iodonium Salts | Phenols | Can be prepared in situ from aryl iodides. nih.gov |
| Diaryliodonium Salts | Aliphatic Alcohols | Can result in side reactions like oxidation of secondary alcohols. |
| Ortho-blocked Diaryliodonium Salts | Tertiary Alcohols | Allows for the synthesis of highly sterically congested ethers. |
Methodologies for Installing Fluorine Substituents on the Aromatic Ring
The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of many functionalized molecules. Several methods have been developed to achieve this transformation, each with its own advantages and substrate scope.
Palladium-Catalyzed Nucleophilic Fluorination of Aryl Halides
Palladium-catalyzed nucleophilic fluorination has become a valuable method for converting aryl halides and pseudohalides (like triflates) into aryl fluorides. acs.orgnih.gov This approach is advantageous due to the wide availability of aryl halide starting materials. nih.gov The reaction typically employs a palladium catalyst with sterically hindered biarylphosphine ligands. acsgcipr.org
The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by halide exchange with a fluoride (B91410) source, and finally, reductive elimination to form the C-F bond and regenerate the catalyst. acsgcipr.org A significant challenge in this process is the reductive elimination step. acsgcipr.org
Recent advancements have led to the development of catalyst systems that can fluorinate a broad range of substrates, including unactivated and heteroaryl bromides and iodides, with minimal formation of reduction byproducts. acs.orgnih.govacs.org The choice of fluoride source (e.g., AgF, KF) and ligand is crucial for the success of the reaction. acs.orgnih.gov Mechanistic studies have revealed complex ligand modifications that can occur during the reaction, influencing catalyst activity. acs.orgnih.govacsgcipr.org
Table 3: Palladium-Catalyzed Fluorination of Aryl Halides
| Substrate | Catalyst System | Key Features |
|---|---|---|
| Aryl Triflates | Pd catalyst with bulky biarylphosphine ligands. | One of the earlier successful systems. nih.gov |
| Aryl Bromides/Iodides | Pd precatalyst with modified biarylphosphine ligands (e.g., AdBrettPhos). | Broad substrate scope, including nitrogen-containing heteroaryls. acs.orgacs.org |
| para-Substituted Aryl Triflates | Pd catalyst system. | Can lead to the formation of regioisomers through a proposed Pd-aryne intermediate. mit.edu |
Copper-Mediated Fluorination Strategies
Copper-mediated reactions provide an alternative and often complementary approach to palladium-catalyzed methods for the fluorination of aromatic compounds. These methods can be applied to various precursors, including aryl boronic acids, aryl stannanes, and aryl halides. nih.govacs.org
Copper-mediated fluorination of arylboronic acids with sources like K¹⁸F has been developed for applications in positron emission tomography (PET). acs.org This method is notable for its high functional group tolerance and its effectiveness with electron-rich, electron-neutral, and electron-deficient aryl and heteroaryl boronic acids. acs.org The mechanism is distinct from SNAr reactions and is believed to proceed through a Cu(aryl)(fluoride) intermediate, followed by reductive elimination. nih.gov
Additionally, copper-catalyzed fluorination of aryl halides, often directed by a coordinating group on the substrate, has been reported. nih.govmdpi.com For example, N-(quinolin-8-yl)benzamides undergo ortho-fluorination in the presence of a copper(I) catalyst and a fluorine source like AgF. mdpi.com
Table 4: Copper-Mediated Aromatic Fluorination
| Substrate | Copper Source | Fluorine Source | Key Features |
|---|---|---|---|
| Arylboronic Acids | Cu(OTf)₂ or (MeCN)₄CuOTf | K¹⁸F | Effective for electron-rich substrates; useful for PET tracer synthesis. acs.orgumich.edu |
| Aryl Halides (with directing group) | CuI | AgF | Directed ortho-fluorination. mdpi.com |
| Aryl Halides (with N-containing directing group) | NHC-ligated Cu complex | K¹⁸F | Enables fluorination of diverse aryl halides. nih.gov |
Directed Fluorination and Late-Stage Fluorination Approaches
Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late point in its synthesis. numberanalytics.comrsc.org This strategy is highly valuable in drug discovery and development as it allows for the rapid generation of fluorinated analogues of biologically active compounds without the need for de novo synthesis. rsc.orgrsc.orgnih.gov
Directed fluorination is a powerful approach within late-stage functionalization where a directing group on the substrate guides the fluorinating reagent to a specific C-H bond, ensuring high regioselectivity. numberanalytics.com For example, copper-mediated ortho-C-H radiofluorination of aromatic carboxylic acids has been achieved using an 8-aminoquinoline (B160924) directing group. umich.edunih.gov Similarly, palladium-catalyzed C(sp³)-H fluorination has been accomplished using directing groups to achieve selective fluorination of complex natural products. rsc.org
Various fluorinating reagents are employed in these strategies, and the choice depends on the specific transformation. rsc.org These approaches avoid the need for pre-functionalized substrates, making them highly atom- and step-economical. rsc.org
Incorporation of Fluorine via Fluorinated Building Blocks
An alternative and widely used strategy for constructing fluorinated molecules is to employ fluorinated building blocks. sigmaaldrich.comalfa-chemistry.comyoutube.com These are organic compounds that already contain one or more fluorine atoms and can be incorporated into a larger molecule through standard synthetic transformations. alfa-chemistry.comyoutube.com This approach avoids the often harsh conditions and challenges associated with direct fluorination reactions. nih.gov
The use of fluorinated building blocks is advantageous because the C-F bond is pre-formed, and the reactions to incorporate the block are typically mild and efficient. alfa-chemistry.com These building blocks come in a wide variety of forms, including monofluorinated, difluorinated, and trifluoromethylated structures. alfa-chemistry.com They are used extensively in medicinal chemistry, agrochemistry, and materials science to modulate properties like lipophilicity, metabolic stability, and bioactivity. sigmaaldrich.comalfa-chemistry.com
For example, a difluoroiodobenzene derivative could serve as a building block, which is then elaborated through reactions at the iodine position, such as cross-coupling or conversion to an organometallic reagent, to build the final target structure. The synthesis of complex molecules often relies on the strategic use of such pre-fluorinated synthons. nih.govbeilstein-journals.org
Routes for Functionalizing the Aryl Iodide Moiety
Aryl iodides are exceptionally versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This bond is weaker than other carbon-halogen bonds, making it amenable to a wide range of transformations, particularly transition-metal-catalyzed cross-coupling reactions. acs.org Strategies for the activation and functionalization of aryl iodides are diverse, encompassing methods from hypervalent iodine chemistry to the formation of reactive aryl radical or anion species. nih.gov
Modern synthetic chemistry has seen the development of modular C-H functionalization cascades that utilize the aryl iodide as a linchpin. acs.org For instance, palladium-catalyzed reactions can achieve bisfunctionalization of aryl iodides, where an initial ortho-C-H activation is followed by a separate functionalization at the ipso-carbon (the carbon atom bearing the iodine). thieme-connect.com This approach allows for the sequential and controlled introduction of two different functional groups. One powerful extension of this is the ortho-amination/ipso-borylation of aryl iodides, which generates a borylated intermediate that can subsequently be converted into a wide array of functionalities, including new C-C, C-N, C-O, and C-halogen bonds. acs.orgthieme-connect.com Such methods provide rapid access to complex, 1,2,3-trisubstituted arenes from a single aryl iodide precursor. rsc.org
The synthesis of this compound could potentially be achieved via direct electrophilic iodination of the precursor, 1-butoxy-2,3-difluorobenzene. In electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.
The substituents on the precursor have the following directing effects:
1-Butoxy group : As an alkoxy group, it is a strongly activating, ortho-, para-director due to its ability to donate a lone pair of electrons via resonance. libretexts.org It directs incoming electrophiles to positions 2, 4, and 6.
Considering these combined effects, the C4 position is strongly favored for electrophilic attack. It is para to the powerful activating butoxy group and is also activated by the C3-fluoro substituent. The C6 position is also activated, but may be slightly more sterically hindered by the adjacent butoxy group. Therefore, direct iodination is a highly plausible route to selectively synthesize the desired 4-iodo isomer.
The direct iodination of aromatic rings requires an electrophilic iodine source ("I+"). masterorganicchemistry.com Unlike bromination and chlorination, molecular iodine (I₂) is generally unreactive toward even activated aromatic rings and requires an oxidizing agent to generate the active electrophile. masterorganicchemistry.comjove.com For highly substituted or deactivated systems, more potent iodinating reagents are necessary.
Table 1: Common Reagents for Electrophilic Iodination of Aromatic Rings
| Reagent System | Description | Applicable Substrates | Reference |
|---|---|---|---|
| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Molecular iodine is oxidized in situ to generate an electrophilic iodine species. jove.comyoutube.com Nitric acid is a common choice. google.comgoogle.com | Activated aromatic rings. jove.com | jove.comyoutube.comgoogle.comgoogle.com |
| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine. Often used with an acid catalyst like trifluoroacetic acid (TFA). organic-chemistry.org | Activated and moderately deactivated arenes, including anisole (B1667542) and phenol derivatives. organic-chemistry.org | organic-chemistry.org |
| I₂ / Selectfluor™ (F-TEDA-BF₄) | Elemental iodine is activated by Selectfluor™, enabling the progressive iodination of sterically hindered benzenes with high regioselectivity. organic-chemistry.orgorganic-chemistry.org | Benzene derivatives with bulky alkyl groups. organic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |
| I₂ / Iodic Acid / H₂SO₄ | A powerful iodinating mixture capable of iodinating even deactivated aromatic compounds. | Deactivated arenes. organic-chemistry.org | organic-chemistry.org |
Given the activating nature of the butoxy group in the precursor, a mild system such as N-Iodosuccinimide with a catalytic amount of acid would be a suitable starting point for the synthesis of this compound. organic-chemistry.org
The halogen dance (HD) reaction describes the base-induced intramolecular migration of a halogen atom around an aromatic or heteroaromatic ring. researchgate.netrsc.org This transformation can be a powerful tool for accessing regioisomers that are difficult to synthesize through other means. researchgate.netrsc.org The reaction is typically initiated by deprotonation of the aromatic ring using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an aryllithium intermediate. whiterose.ac.uk This is followed by a series of halogen-metal exchange steps that lead to a thermodynamic equilibrium of isomeric halo-aryl-lithium species. whiterose.ac.ukscribd.com Quenching the reaction with an electrophile (like water) traps the rearranged product.
The applicability of the halogen dance to the synthesis of this compound would depend on the availability of an isomeric precursor. For example, if 1-butoxy-2,3-difluoro-5-iodobenzene were synthesized, an HD reaction could potentially isomerize it to the more thermodynamically stable 4-iodo isomer. The final position of the halogen is governed by the stability of the intermediate aryllithium species, with the lithium generally preferring the most acidic position.
HD reactions have been observed on a variety of aromatic systems, including:
Thiophenes whiterose.ac.uk
Furans researchgate.net
Pyridines researchgate.net
Thiazoles researchgate.net
Benzenes researchgate.net
The efficiency and direction of the migration are influenced by factors such as the base used, the solvent, the reaction temperature, and the nature of other substituents on the ring. scribd.com While a powerful method, its application is often substrate-specific and can be challenging to predict without experimental investigation. researchgate.net
Another synthetic route involves the conversion of a different halogen, such as bromine, into iodine at the desired position. If 4-bromo-1-butoxy-2,3-difluorobenzene were available, it could be converted to the corresponding iodide. This interconversion can be achieved through several methods:
Lithium-Halogen Exchange: This is a common method where an organolithium reagent, typically n-butyllithium or t-butyllithium, is used to swap the bromine atom for a lithium atom. The resulting aryllithium species is a potent nucleophile and can be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom. This reaction is usually very fast and must be carried out at low temperatures (e.g., -78 °C) to prevent side reactions.
Copper- or Palladium-Catalyzed Finkelstein Reaction: The aromatic Finkelstein reaction, where an aryl bromide or chloride is converted to an aryl iodide using an iodide salt (e.g., NaI or KI), is more challenging than its aliphatic counterpart. However, the use of copper or palladium catalysts can facilitate this transformation under milder conditions than those required for nucleophilic aromatic substitution.
Via Borylation: As mentioned previously, an aryl halide can be converted to an aryl boronic ester. acs.org This boronic ester can then undergo a subsequent halogenation reaction to install an iodine atom.
Reactivity of the Aryl-Iodine Bond
The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making it a prime site for various cross-coupling and organometallic reactions. The electron-rich nature of the iodine atom facilitates its involvement in catalytic cycles, particularly with transition metals like palladium.
Carbon-Carbon Cross-Coupling Reactions
Cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds, and aryl iodides are highly sought-after substrates for these transformations due to their high reactivity.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a cornerstone of modern organic synthesis. libretexts.orgyonedalabs.comyoutube.comharvard.edu For a compound like this compound, the Suzuki-Miyaura coupling would be expected to proceed efficiently. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product. libretexts.orgharvard.edu The choice of catalyst, ligand, and base is crucial for optimizing the reaction conditions and yield. libretexts.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.comlibretexts.orgrsc.org The aryl-iodine bond in this compound would readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. wikipedia.orglibretexts.org This would be followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product. libretexts.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically catalyzed by a combination of palladium and copper complexes. wikipedia.org Given the high reactivity of aryl iodides, this compound would be an excellent substrate for Sonogashira coupling. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups.
Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound. openochem.orgwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com The aryl-iodine bond of this compound would be highly susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. openochem.orgwikipedia.orglibretexts.org This is followed by transmetalation with the organostannane and reductive elimination to furnish the cross-coupled product. openochem.orgwikipedia.orglibretexts.org
Table 1: Predicted Carbon-Carbon Cross-Coupling Reactions of this compound (Based on Analogues)
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Pd(OAc)₂ + Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF/H₂O | Biaryl / Substituted Alkene |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / PdCl₂ + Ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF | Aryl Alkyne |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | - | Toluene, THF | Biaryl |
Carbon-Heteroatom Cross-Coupling Reactions
The formation of bonds between carbon and heteroatoms such as nitrogen and oxygen is crucial in the synthesis of pharmaceuticals and other functional materials.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgnih.govnih.govresearchgate.net The high reactivity of the C-I bond in this compound makes it an ideal candidate for this transformation. The catalytic cycle involves oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the corresponding arylamine. libretexts.org
Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative route to carbon-heteroatom bonds, coupling boronic acids with amines or alcohols. The reaction can often be carried out in the presence of air.
Role of Aryl Iodides in Radical Chemistry and Initiator Applications
Aryl iodides can serve as precursors to aryl radicals under various conditions, including photolysis, radiolysis, or reaction with radical initiators. These radicals can then participate in a range of synthetic transformations. While specific applications of this compound as a radical initiator are not documented, aryl iodides, in general, can initiate polymerization or other radical chain reactions. The homolytic cleavage of the relatively weak C-I bond can generate an aryl radical and an iodine radical, which can then propagate a radical chain.
Oxidative Addition Processes in Organometallic Catalysis
The oxidative addition of the aryl-iodine bond to a low-valent transition metal center, most commonly palladium(0), is the critical first step in the majority of the cross-coupling reactions discussed. nih.govyoutube.com The electron-rich nature and lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds make this process highly favorable, often occurring under mild conditions. nih.gov This high reactivity is a key advantage of using aryl iodides in organometallic catalysis.
Reactivity Governed by Fluorine Substituents
The presence of two fluorine atoms on the aromatic ring significantly influences the reactivity of this compound, primarily by activating the ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Activated Difluorinated Ring
The electron-withdrawing nature of the fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.orgmasterorganicchemistry.comyoutube.comtum.de In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine atoms. The rate-determining step is typically the formation of a stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The fluorine atoms, being highly electronegative, are good leaving groups in SNAr reactions, often better than other halogens. wikipedia.org
Table 2: Predicted Nucleophilic Aromatic Substitution (SNAr) on this compound
| Nucleophile | Reagent | Solvent | Product Type |
| Alkoxide | NaOR | ROH, DMF, DMSO | Aryl Ether |
| Amine | R₂NH | DMF, DMSO | Aryl Amine |
| Thiolate | NaSR | DMF, DMSO | Aryl Thioether |
Electronic and Steric Influence of Fluorine on Reaction Pathways and Regioselectivity
The two fluorine atoms at the C2 and C3 positions exert a profound influence on the reactivity of the aromatic ring through a combination of strong inductive electron withdrawal (-I effect) and weak resonance electron donation (+R effect).
Electronic Effects: Fluorine's high electronegativity makes it a potent σ-electron withdrawing group. This inductive effect deactivates the entire aromatic ring towards electrophilic aromatic substitution by reducing its electron density. However, the fluorine atoms also possess lone pairs of electrons that can be donated into the π-system of the ring via resonance. This +R effect directs incoming electrophiles to the ortho and para positions. In this compound, all positions are already substituted, making further electrophilic substitution unlikely without displacement of an existing group.
Steric Effects: The fluorine atoms, while small, contribute to the steric crowding on one side of the molecule. This steric hindrance can influence the approach of bulky reagents or catalysts. In transition metal-catalyzed reactions, the fluorine atoms adjacent to the butoxy group and ortho to the iodine can influence the orientation of the molecule as it coordinates to the metal center, thereby affecting regioselectivity if multiple reactive sites were available. nih.gov
The interplay between these electronic and steric factors is crucial for determining which reaction pathways are favored. For example, in potential nucleophilic aromatic substitution (SNAr) reactions, the strong -I effect of the fluorines would activate the ring for nucleophilic attack, while their steric bulk could hinder it.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Substitution | Directing Effect |
|---|---|---|---|---|
| -OBu (Butoxy) | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |
| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -I (Iodo) | Weakly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
C-F Bond Activation and Functionalization Strategies
The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, making its cleavage and subsequent functionalization a significant challenge. bohrium.com In this compound, the two C(sp²)–F bonds are significantly more robust than the C(sp²)–I bond.
Challenges in C-F Activation: The high bond dissociation energy (BDE) of the aryl C-F bond (approx. 124 kcal/mol) means that harsh conditions or highly specialized catalytic systems are required for its activation. researchgate.net In a molecule containing multiple C-halogen bonds, the reactivity towards activation typically follows the trend C-I > C-Br > C-Cl >> C-F. Therefore, reactions involving this compound will overwhelmingly favor the functionalization of the C-I bond.
Potential Strategies: Despite the challenges, several strategies for C-F bond activation have been developed for polyfluoroarenes and could hypothetically be applied to this substrate:
Transition Metal-Mediated Activation: Low-valent transition metal complexes (e.g., based on Ni, Pd, Rh) can insert into C-F bonds via oxidative addition. nih.govresearchgate.net This process is often more difficult than C-H activation and is highly dependent on the metal center and the ligands used. core.ac.uk For this specific molecule, achieving selective activation of a C-F bond without reacting at the C-I bond would be exceptionally difficult.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating highly reducing or oxidizing species under mild conditions. researchgate.net These methods can enable single-electron transfer (SET) processes that lead to C-F bond cleavage, often generating aryl radicals that can be trapped by other reagents.
Frustrated Lewis Pairs and Silyl (B83357) Radicals: Transition-metal-free methods using frustrated Lewis pairs or silyl radicals generated from silylboronates have shown promise in activating C-F bonds under mild conditions. springernature.com
For this compound, C-F bond functionalization would likely only be feasible after the more reactive C-I bond has been addressed, or through a carefully designed catalytic system that exhibits unusual selectivity.
Stability and Transformations of the Butoxy Ether Linkage
The butoxy group is an aryl ether linkage, which is generally characterized by high chemical stability. Aryl ethers are resistant to cleavage by most nucleophiles and bases. organic-chemistry.org
Stability: The C(sp²)-O bond of the butoxy group is strong due to the sp² hybridization of the aromatic carbon and partial double bond character from resonance donation of the oxygen lone pairs into the ring. Cleavage of this bond typically requires harsh conditions, such as refluxing with strong protic acids like HBr or HI, or using potent Lewis acids like BBr₃. mdma.chmasterorganicchemistry.com Under the milder conditions typical for many organic transformations, such as palladium-catalyzed cross-coupling reactions, the butoxy ether linkage is expected to remain intact. lookchem.com The electron-withdrawing fluorine atoms ortho to the ether may slightly modify the bond strength and reactivity of the oxygen's lone pairs, but are not expected to render the ether labile under standard synthetic conditions.
Potential Transformations: While stable, the butoxy group is not entirely inert.
Acidic Cleavage: Treatment with excess strong acid like HBr or HI at high temperatures would protonate the ether oxygen, making it a good leaving group. Subsequent nucleophilic attack by the halide ion would cleave the C(sp³)-O bond to yield 1-butanol (B46404) (or 1-iodobutane (B1219991) with HI) and 2,3-difluoro-4-iodophenol. Cleavage of the more robust C(sp²)-O bond is much less favorable. masterorganicchemistry.com
Oxidative Metabolism: In biological systems, ether groups can be targets for metabolic enzymes. For instance, cytochrome P450-catalyzed oxidation can occur at the carbon atom attached to the oxygen (O-dealkylation), leading to the formation of a phenol and butyraldehyde. nih.gov
| Reagent | Typical Conditions | Mechanism Type |
|---|---|---|
| HBr / HI | High Temperature, Reflux | Acid-catalyzed SN1 / SN2 |
| BBr3 / BCl3 | Low Temperature (e.g., -78 °C to RT) | Lewis Acid-assisted Cleavage |
| Co-Zn/Beta Catalyst | High Temperature, H2 pressure | Lewis Acid + Hydrogenolysis rsc.orgnih.gov |
Interplay of Multiple Functional Groups on Aromatic Ring Reactivity and Selectivity
The reactivity of this compound is dictated by the combined electronic and steric influences of its four substituents. The C-I bond is the most labile site for many important synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions.
Site Selectivity in Cross-Coupling: The C-I bond is significantly weaker than the C-F bonds, making it the primary site for oxidative addition by palladium(0) catalysts. Therefore, reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are expected to occur exclusively at the C4 position. nih.gov The electronic nature of the ring, influenced by the butoxy and fluoro groups, will affect the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. nih.gov
Synergistic and Antagonistic Effects: The substituents can have conflicting effects. For example, while the butoxy group activates the ring, its steric bulk, combined with that of the adjacent fluorine atom, could influence the binding of a large catalyst. The electronic push from the butoxy group and the pull from the halogens create a polarized system. This polarization is critical in determining the molecule's behavior in various chemical environments. In cases where multiple reaction pathways are possible, the subtle balance of these effects determines the product distribution. nih.gov
Ultimately, the molecule's utility in synthesis stems from the predictable and high reactivity of the C-I bond, allowing for the introduction of new carbon or heteroatom substituents at the C4 position while the rest of the molecule remains unchanged under typical cross-coupling conditions.
Studies on Reaction Intermediates and Transition States
While no specific experimental studies on the reaction intermediates of this compound have been reported, their nature can be inferred from well-established mechanisms of related compounds, often supported by computational studies. pitt.edupitt.eduresearchgate.net
Intermediates in Palladium-Catalyzed Cross-Coupling: In a Suzuki-Miyaura coupling, the reaction would proceed through a catalytic cycle involving several palladium-containing intermediates:
Oxidative Addition: The cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex (e.g., Pd(PPh₃)₄), forming a square planar Pd(II) intermediate, [Ar-Pd(II)-I(L)₂], where Ar is the 1-butoxy-2,3-difluorophenyl moiety.
Transmetalation: This Pd(II) species then reacts with an activated boronate species (e.g., [R-B(OH)₃]⁻) in a step called transmetalation. This involves the exchange of the iodide ligand on the palladium for the organic group (R) from the boron compound, yielding a new Pd(II) intermediate, [Ar-Pd(II)-R(L)₂]. This step is often the rate-determining step of the cycle. nih.gov
Reductive Elimination: The final step is reductive elimination from the [Ar-Pd(II)-R(L)₂] intermediate, where the Ar-R bond is formed, and the Pd(0) catalyst is regenerated to re-enter the cycle.
Intermediates in Nucleophilic Aromatic Substitution (SNAr): Although less likely than C-I bond chemistry, a hypothetical SNAr reaction displacing one of the fluorine atoms would proceed through a high-energy anionic intermediate known as a Meisenheimer complex . nih.gov
Formation: A nucleophile would attack one of the fluorine-bearing carbons (C2 or C3), breaking the aromaticity of the ring and forming a resonance-stabilized cyclohexadienyl anion (the Meisenheimer complex). The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing groups.
Stability: The stability of this intermediate is crucial for the reaction to proceed. The presence of multiple electron-withdrawing groups (the other fluorine and the iodine) is necessary to stabilize the negative charge. nih.gov However, recent evidence suggests that some SNAr reactions may proceed through a concerted pathway without a stable intermediate. nih.gov For this substrate, the C-I bond's reactivity would likely dominate over any SNAr pathway.
Computational chemistry provides a powerful tool to model these transient species, calculating their energies and geometries to rationalize reaction outcomes and selectivity. pitt.eduresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1-Butoxy-2,3-difluoro-4-iodobenzene in solution. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to map out the complete atomic framework of the molecule.
The ¹H and ¹³C NMR spectra of this compound provide foundational information regarding the number and chemical environment of the hydrogen and carbon atoms, respectively. While specific experimental data for this exact compound is not widely published, data from the closely related compound 1-Butoxy-2,3-difluorobenzene (B164044) can be used for a detailed predictive analysis of the expected peak assignments. The introduction of an iodine atom at the 4-position is expected to primarily influence the chemical shifts of the aromatic protons and carbons due to its electronegativity and anisotropic effects.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the butoxy chain. The two aromatic protons would appear as doublets or doublet of doublets in the downfield region, typically between δ 6.5 and 7.5 ppm, due to coupling with each other and with the adjacent fluorine atoms. The butoxy group would exhibit four sets of signals: a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (-CH₂-CH₃), another multiplet for the next methylene group (-O-CH₂-CH₂ -), and a triplet for the methylene group attached to the oxygen atom (-O-CH₂-).
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (δ 100-160 ppm), with the carbons directly bonded to the electronegative fluorine and oxygen atoms appearing at lower fields. The C-F and C-I bonds will induce significant shifts and couplings. The four carbons of the butoxy chain will appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Aromatic H-5 | ~ 7.0 - 7.3 | - | d or dd |
| Aromatic H-6 | ~ 6.8 - 7.1 | - | d or dd |
| -O-CH₂- | ~ 4.0 - 4.2 | ~ 69-71 | t |
| -CH₂-CH₂-O- | ~ 1.7 - 1.9 | ~ 31-33 | m |
| -CH₂-CH₃ | ~ 1.4 - 1.6 | ~ 19-21 | m |
| -CH₃ | ~ 0.9 - 1.0 | ~ 13-14 | t |
| Aromatic C-1 (C-O) | - | ~ 150-152 | - |
| Aromatic C-2 (C-F) | - | ~ 148-150 (d) | - |
| Aromatic C-3 (C-F) | - | ~ 141-143 (d) | - |
| Aromatic C-4 (C-I) | - | ~ 85-90 | - |
| Aromatic C-5 | - | ~ 123-125 | - |
| Aromatic C-6 | - | ~ 110-112 | - |
Note: These are predicted values based on known spectroscopic data for similar compounds and general substituent effects. d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.
The flexibility of the butoxy chain allows it to adopt various conformations in solution. NMR techniques, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the spatial proximity between the protons of the butoxy chain and the aromatic ring. By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the preferred orientation of the butoxy group relative to the benzene (B151609) ring. For instance, observing a NOE between the -O-CH₂- protons and the aromatic proton at the 6-position would suggest a conformation where the butoxy chain extends away from the iodine atom. Variable temperature NMR studies can also provide insights into the rotational barriers and the population of different conformers.
With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR studies. epa.gov ¹⁹F NMR spectroscopy is a powerful tool for monitoring the synthesis of this compound. The chemical shifts of the two fluorine atoms are highly sensitive to their electronic environment. During the synthesis, the disappearance of the signals corresponding to the starting materials and the appearance of two new, distinct ¹⁹F signals would indicate the formation of the desired product. The chemical shifts of these signals, typically in the range of -100 to -160 ppm relative to a standard like CFCl₃, would be characteristic of the 2,3-difluoro substitution pattern. Furthermore, the presence of any intermediate species containing fluorine could be detected and characterized by their unique ¹⁹F NMR signatures, providing valuable mechanistic insights into the reaction.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry is crucial for confirming the elemental composition of this compound and for elucidating its structure through fragmentation analysis. HRMS can determine the mass of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₁F₂IO).
The electron ionization (EI) mass spectrum would exhibit a prominent molecular ion peak [M]⁺. The fragmentation pattern would provide further structural information. Key fragmentation pathways would likely involve the cleavage of the butoxy chain and the loss of the iodine atom. Common fragments would include:
[M - C₄H₉]⁺: Loss of the butyl radical.
[M - OC₄H₉]⁺: Loss of the butoxy radical.
[M - I]⁺: Loss of the iodine radical.
Fragments arising from the cleavage of the C-C bonds within the butoxy chain.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [C₁₀H₁₁F₂IO]⁺ | Molecular Ion | 327.98 |
| [C₆H₃F₂IO]⁺ | Loss of butene | 271.92 |
| [C₁₀H₁₁F₂O]⁺ | Loss of iodine | 201.07 |
| [C₆H₃F₂O]⁺ | Loss of iodine and butene | 145.01 |
| [C₄H₉]⁺ | Butyl cation | 57.07 |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and to study the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups present. Key expected peaks include:
C-H stretching (aromatic): ~3050-3100 cm⁻¹
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
C=C stretching (aromatic): ~1450-1600 cm⁻¹
C-O stretching (aryl ether): ~1200-1250 cm⁻¹
C-F stretching: ~1000-1100 cm⁻¹
C-I stretching: ~500-600 cm⁻¹
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C stretching of the aromatic ring and the C-I bond would likely give rise to strong Raman signals.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. This technique would reveal the bond lengths, bond angles, and torsion angles of this compound, offering an unambiguous confirmation of its molecular structure.
Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include:
Halogen bonding: The iodine atom could act as a halogen bond donor, interacting with the fluorine or oxygen atoms of neighboring molecules.
π-π stacking: The aromatic rings could stack on top of each other.
Van der Waals forces: These forces would be significant due to the presence of the butoxy chain.
The detailed analysis of the crystal structure would provide valuable insights into the solid-state properties of the compound and how its molecular features influence its macroscopic behavior.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of 1-Butoxy-2,3-difluoro-4-iodobenzene. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule.
Electronic Structure and Bonding Analysis (Molecular Orbitals, Charge Distribution, Frontier Orbitals)
A detailed analysis of the electronic structure would reveal the distribution of electrons within the molecule, which is key to understanding its stability and reactivity.
Molecular Orbitals: The molecular orbitals (MOs) of this compound would describe the regions in space where electrons are likely to be found. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Charge Distribution: The electronegative fluorine and oxygen atoms, along with the less electronegative iodine and carbon atoms, create a complex charge distribution across the molecule. A Mulliken or Natural Population Analysis (NPA) could quantify the partial atomic charges on each atom. This information would highlight the electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other reagents. The butoxy group is expected to be an electron-donating group, while the fluorine and iodine atoms are electron-withdrawing.
Frontier Orbitals: The shapes and energies of the frontier orbitals (HOMO and LUMO) would govern the molecule's behavior in chemical reactions. For instance, in a potential electrophilic aromatic substitution, the location of the HOMO would indicate the most likely site of attack. Conversely, in a nucleophilic reaction, the LUMO distribution would be the primary determinant.
A hypothetical data table for calculated electronic properties might look as follows:
| Property | Calculated Value (Arbitrary Units) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure and understand its properties.
NMR Chemical Shifts: Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts. researchgate.netresearchgate.netresearchgate.net These predictions are highly sensitive to the electronic environment of each nucleus. Comparing calculated shifts with experimental spectra is a powerful tool for structural elucidation and assignment. For example, the protons on the butoxy chain will have distinct chemical shifts from the aromatic protons, and the fluorine atoms will exhibit characteristic shifts influenced by the adjacent iodine and butoxy groups.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. These calculated frequencies can aid in the interpretation of experimental IR and Raman spectra, providing a "fingerprint" for the molecule.
A table of predicted vs. experimental spectroscopic data could be structured as follows:
| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm-1) | Experimental Chemical Shift (ppm) / Frequency (cm-1) |
| Aromatic C-H | 7.0 - 7.5 | Data not available |
| Butoxy CH2 | 3.8 - 4.2 | Data not available |
| 19F | -110 to -130 | Data not available |
| C-F Stretch | 1100 - 1250 | Data not available |
| C-I Stretch | 500 - 600 | Data not available |
Reaction Mechanism Elucidation and Prediction of Reactivity
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, helping to understand how reactants are converted into products.
Transition State Characterization and Activation Energy Calculations
For any proposed reaction involving this compound, such as a substitution or coupling reaction, computational methods can be used to map out the entire reaction pathway.
Transition State: The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. youtube.com Locating and characterizing the geometry of the transition state is crucial for understanding the reaction mechanism.
Activation Energy: The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. By calculating the activation energies for different possible reaction pathways, one can predict which reaction is most likely to occur. For example, in a Suzuki or Stille coupling reaction at the C-I bond, calculations could determine the energy barrier for the oxidative addition step.
A hypothetical table for a reaction could be:
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | 15.2 |
| Transmetalation | 8.5 |
| Reductive Elimination | 12.1 |
Solvent Effects and Catalytic Cycle Modeling
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and rate. Catalysts are also often employed to facilitate reactions.
Solvent Effects: Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the reaction. The solvent can stabilize or destabilize the reactants, products, and transition states, thereby altering the activation energy. For a polar molecule like this compound, the choice of solvent could have a pronounced effect on its reactivity.
Catalytic Cycle Modeling: For catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, computational chemistry can be used to model the entire catalytic cycle. This involves calculating the energies of all intermediates and transition states in the cycle, providing a detailed understanding of the catalyst's role and the factors that control the reaction's efficiency.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the dynamic behavior and intermolecular interactions of this molecule can be inferred from computational studies on analogous halogenated and alkoxy-substituted aromatic compounds. MD simulations provide a powerful lens to observe molecular motion and interactions on an atomic scale over time, offering insights into the conformational flexibility of the butoxy chain, the nature of solvent interactions, and the potential for non-covalent interactions.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In the case of this compound, the iodine atom can form halogen bonds with electron-donating atoms of neighboring molecules or solvent molecules. MD simulations using modified force fields that account for the anisotropic distribution of electron density around the iodine atom (the "σ-hole") would be necessary to accurately model these interactions. nih.gov Such simulations can reveal the strength and geometry of these halogen bonds, which are crucial for understanding the crystal packing of the compound in the solid state and its binding affinity in biological systems.
The fluorine atoms and the butoxy group also contribute to the intermolecular interaction landscape. The fluorine atoms can participate in weaker hydrogen bonds with hydrogen bond donors, while the ether oxygen of the butoxy group can act as a hydrogen bond acceptor. The butyl part of the butoxy chain contributes to hydrophobic interactions. A comprehensive MD simulation would therefore need to balance these varied and competing interactions to predict the collective behavior of the system, such as self-assembly or partitioning between different solvent phases.
Table 1: Predicted Intermolecular Interactions for this compound
| Interaction Type | Participating Atoms/Groups | Description |
| Halogen Bonding | Iodine atom and a nucleophile (e.g., O, N) | A directional, non-covalent interaction crucial for molecular recognition and crystal engineering. nih.gov |
| Hydrogen Bonding | Fluorine atoms (as weak acceptors), Ether Oxygen (as an acceptor) | Interactions with hydrogen bond donors in the environment, influencing solubility and conformation. |
| Dipole-Dipole Interactions | Polar C-F and C-I bonds | Resulting from the molecule's overall dipole moment, contributing to its condensed-phase properties. |
| Hydrophobic Interactions | Butyl chain | Non-polar interactions that drive association in aqueous environments and influence solubility in organic solvents. |
| π-π Stacking | Aromatic rings | Interactions between the electron clouds of the benzene (B151609) rings of adjacent molecules, contributing to crystal packing. |
Fluorine Effect Analysis on Electronic Properties and Reactivity
The introduction of fluorine atoms onto the iodobenzene (B50100) scaffold profoundly alters the molecule's electronic properties and reactivity. Computational quantum chemical studies, particularly using Density Functional Theory (DFT), are instrumental in quantifying these effects. researchgate.net By analyzing parameters such as molecular orbital energies, charge distributions, and electrostatic potentials, a detailed picture of the "fluorine effect" emerges.
Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong inductive electron-withdrawing effect (-I effect). This effect is most pronounced at the carbon atoms directly bonded to the fluorine atoms (C2 and C3) and attenuates with distance. This electron withdrawal generally leads to an increase in the chemical stability of the molecule. nih.gov
A crucial aspect of the electronic structure is the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
For this compound, the two fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue. This is a common consequence of the strong inductive effect of fluorine. A larger HOMO-LUMO gap is generally indicative of higher kinetic stability and lower chemical reactivity. researchgate.net
The reactivity of the C-I bond is of particular interest, as it is a common site for chemical transformations such as cross-coupling reactions. The electronic nature of the substituents on the ring can modulate the reactivity of this bond. The electron-withdrawing fluorine atoms can influence the ease of oxidative addition at the C-I bond, a key step in many palladium-catalyzed reactions. acs.org
Furthermore, the regioselectivity of electrophilic aromatic substitution reactions is significantly influenced by the substituents. nih.gov The butoxy group is an ortho-, para-directing group due to its +M (mesomeric) effect. However, the strong -I effect of the two fluorine atoms deactivates the ring towards electrophilic attack. The interplay between the activating butoxy group and the deactivating fluorine atoms creates a complex reactivity pattern that can be elucidated through computational analysis of the electron density at different positions on the ring. Mulliken population analysis, for instance, can provide insights into the partial charges on each atom, revealing the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net
Table 2: Illustrative Calculated Electronic Properties (Based on Analogy with 4-ethoxy-2,3-difluoro benzamide (B126) researchgate.net)
| Property | Description | Expected Value/Trend for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Lowered due to the inductive effect of fluorine atoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Lowered due to the inductive effect of fluorine atoms. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability. | Likely increased, suggesting higher kinetic stability compared to non-fluorinated analogues. researchgate.net |
| Dipole Moment | Measure of the overall polarity of the molecule. | Expected to be significant due to the cumulative effect of the polar C-O, C-F, and C-I bonds. |
| Mulliken Charge on C4 | Partial atomic charge on the carbon atom bonded to iodine. | Expected to be influenced by the opposing electronic effects of the butoxy and difluoro substituents. |
Advanced Academic and Material Science Applications of 1 Butoxy 2,3 Difluoro 4 Iodobenzene and Its Derivatives
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of iodine and fluorine atoms on the benzene (B151609) ring makes 1-Butoxy-2,3-difluoro-4-iodobenzene a valuable precursor for sophisticated aromatic compounds. The carbon-iodine (C-I) bond is a well-established reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, while the fluorine atoms and butoxy group modulate the electronic and physical properties of the resulting molecules.
The primary utility of this compound in this context is its function as a synthon for introducing the 1-butoxy-2,3-difluorophenyl moiety into larger molecular frameworks. The C-I bond is readily activated by transition metal catalysts, making it an ideal substrate for a variety of cross-coupling reactions, including Suzuki, Sonogashira, Stille, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient construction of complex architectures that are otherwise difficult to assemble.
For instance, analogous structures like 2,3-difluoro-1,4-bis(trifluoromethanesulfonate) have been used in Sonogashira couplings to synthesize 1,4-bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene. ucla.edu This compound functions as a molecular gyroscope with a polar rotator, a class of molecular machines with potential applications in ferroelectric materials. ucla.edu The 2,3-difluorophenylene unit is critical to this function, and this compound represents a key starting material for incorporating such a core into different, highly specialized molecular systems. The presence of fluorine atoms in these scaffolds is essential for tuning the electron density distribution and constructing rigid molecular aggregates through non-covalent interactions. mdpi.com
A review of current scientific literature indicates that the specific this compound core structure is not a common motif found in known natural products. Its application is therefore not established in the context of natural product total synthesis. The high degree of synthetic functionalization (butoxy ether, vicinal difluoro substitution, and iodination) makes it a specialized building block primarily utilized in materials science and medicinal chemistry research rather than for mimicking naturally occurring molecules.
While not a catalyst itself, this compound serves as a foundational scaffold for creating molecules that can act as ligands or components of more complex catalytic systems. The difluorobenzene unit, with its distinct electronic properties imparted by the strongly electronegative fluorine atoms, can be used to modulate the performance of a metal center in a catalyst.
The development of molecular gyroscopes from similar difluorobenzene precursors is a prime example of its use as a scaffold for novel materials that function as physical tools or reagents for probing molecular dynamics. ucla.edu By attaching phosphine (B1218219) groups or other coordinating moieties to the aromatic ring (via displacement of the iodo group), it is possible to design new ligands. The fluorine and butoxy substituents would exert significant steric and electronic influence, potentially leading to catalysts with enhanced stability, activity, or selectivity for specific chemical transformations.
Contributions to Liquid Crystal Research
The structural features of this compound are highly relevant to the field of liquid crystals (LCs). The interplay between the rigid aromatic core, the flexible alkoxy chain, and the polar fluorine substituents is a central theme in the design of new mesogenic materials with tailored properties for display technologies and photonic devices.
The introduction of fluorine atoms and alkoxy chains onto an aromatic core has a profound and predictable impact on the resulting material's liquid crystalline properties, such as the type of mesophase (e.g., nematic, smectic) and the temperature range over which these phases are stable.
Fluorine Substituents: The presence of one or more fluorine atoms introduces a strong transverse dipole moment due to the high electronegativity of fluorine. mdpi.com This significantly affects intermolecular forces, which in turn influences mesophase stability. Generally, lateral fluorine substitution can lower melting and clearing temperatures. psu.edu However, this substitution can also be used to promote specific, highly ordered phases. For example, the addition of fluorine atoms has been shown to increase the temperature range at which a ferroelectric nematic phase appears. nih.gov The position of the fluorine atoms is critical; different substitution patterns can lead to drastically different mesomorphic behaviors, such as inducing a B7bis mesophase instead of a B2 phase in banana-shaped liquid crystals. psu.edu
The table below summarizes the general effects of these substituents on liquid crystal properties.
| Substituent | General Impact on LC Properties | Research Finding |
| Fluorine Atoms | Introduces strong dipole moments, affecting intermolecular forces. Can lower melting/clearing points but also stabilize specific polar phases like ferroelectric nematics. psu.edunih.gov | The addition of fluorine atoms can increase the temperature at which a ferroelectric nematic phase appears by approximately 30 K per fluorine atom. nih.gov |
| The position of fluorine is critical and can drastically change the mesophase type observed. psu.edu | Lateral fluorine substitution on the terminal phenyl rings of certain banana-shaped molecules can induce a B7bis mesophase instead of a layered B2 phase. psu.edu | |
| Butoxy Group | As a flexible alkoxy chain, it enhances molecular anisotropy and influences phase type. Longer chains tend to favor the formation of more ordered smectic phases. growingscience.com | In one study of azo-ester compounds, derivatives with shorter alkoxy chains showed only a nematic phase, while those with longer chains exhibited both smectic C and nematic phases. growingscience.com |
| Affects the thermal range of the mesophase. | The length of the terminal alkyloxy chain has been shown to directly influence the thermal stability of the resulting smectic A (SmA) phase. mdpi.com |
This compound is an ideal starting material for the synthesis of new liquid crystal molecules. A prominent example is its use to create 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene , a known liquid crystal monomer. sigmaaldrich.comepa.gov
The synthesis would typically involve a Suzuki-Miyaura cross-coupling reaction. In this process, this compound is reacted with trans-4-propylcyclohexylboronic acid in the presence of a palladium catalyst and a base. This reaction efficiently forms a new carbon-carbon bond between the aromatic ring and the cyclohexyl ring, yielding the target liquid crystal.
This resulting molecule combines all the necessary features for mesomorphism:
A rigid core composed of the difluorobenzene ring.
A semi-rigid, non-aromatic ring (the propylcyclohexyl group), which adds to the molecular length and anisotropy.
A flexible terminal chain (the butoxy group).
Lateral fluorine substituents that modulate the dielectric anisotropy and other physical properties.
The properties of this and related liquid crystal monomers are critical for their application in liquid crystal displays (LCDs), where precise control over parameters like viscosity, optical anisotropy (Δn), and dielectric anisotropy (Δε) is required. A related ethoxy-containing compound has been the subject of metabolic studies, highlighting the prevalence of such fluorinated liquid crystal monomers in modern applications and the environment. nih.gov
The table below details the key compounds in this synthetic pathway.
| Compound Name | CAS Number | Role/Type |
| This compound | N/A | Precursor/Starting Material |
| trans-4-Propylcyclohexylboronic acid | 129314-51-2 | Reagent |
| 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | 208709-55-1 | Product/Liquid Crystal Monomer |
Utility in Advanced Polymer and Material Science
The unique molecular architecture of this compound, featuring a combination of a flexible butoxy group, electron-withdrawing fluorine atoms, and a reactive iodine site, makes it a valuable precursor in the synthesis of advanced materials. Its derivatives are of particular interest in the development of specialty polymers and functional materials for cutting-edge applications.
Monomer for Specialty Fluoropolymers and Fluorinated Network Materials
While direct polymerization of this compound is not extensively documented in public literature, its structure is emblematic of monomers used in creating specialty fluoropolymers. The presence of the difluorobenzene core suggests its potential incorporation into polymer backbones to enhance thermal stability, chemical resistance, and dielectric properties. The iodine atom serves as a reactive handle for various polymerization techniques, including cross-coupling reactions, to form complex polymer structures.
The development of advanced polymer materials is a rapidly growing field, driven by the demand for high-performance materials with specific functionalities. The synthesis of polymers that effectively balance mechanical properties with functional adaptability is a persistent challenge. The incorporation of fluorinated monomers is a key strategy to address critical gaps in polymer stability, processing, and environmental adaptability nih.gov.
Components for Energy Storage Systems (e.g., as electrolyte diluents based on theoretical studies)
Theoretical studies and extensive research into fluorinated compounds suggest the potential utility of this compound derivatives as components in energy storage systems, particularly as electrolyte additives or diluents in lithium-ion batteries. Fluorinated organic compounds are increasingly investigated to enhance the performance of lithium-ion batteries by improving safety, durability, and energy density. researchgate.net
Fluorinated compounds can offer several advantages in electrolyte formulations, including increased polarity, which can improve the solubility of lithium salts, and enhanced oxidative and chemical resistance. researchgate.net The introduction of fluorine into electrolyte components can lead to the formation of a more stable solid-electrolyte interphase (SEI) on the electrode surface. researchgate.netsigmaaldrich.com A robust SEI layer is crucial for preventing dendrite formation and improving the cycle life of batteries. sigmaaldrich.com For instance, fluorinated additives like fluoroethylene carbonate (FEC) contribute to the formation of an SEI with a higher content of lithium fluoride (B91410) (LiF), which can enhance the ionic conductivity of the interphase. researchgate.netsigmaaldrich.com
While specific research on this compound as an electrolyte component is not prominent, the known benefits of fluorinated ethers and similar molecules in battery electrolytes provide a strong rationale for its consideration in theoretical and future experimental studies. The combination of the butoxy group and fluorine atoms could modulate viscosity, flash point, and electrochemical stability, properties that are critical for high-performance electrolytes. researchgate.net
| Fluorinated Additive Type | Function in Lithium-Ion Batteries | Key Benefit |
| Fluorinated Carbonates (e.g., FEC) | Forms a stable Solid-Electrolyte Interphase (SEI) on the anode. | Enhances ionic conductivity and reduces impedance. researchgate.netsigmaaldrich.com |
| Fluorinated Ethers | Can serve as non-flammable co-solvents. | Increases safety and voltage stability. researchgate.net |
| Fluorinated Borate Salts (e.g., LiDFOB) | Acts as a multifunctional additive to stabilize the SEI on both anode and cathode. | Improves compatibility with high-voltage cathodes. acs.org |
Development of Optoelectronic Materials (e.g., Hole Transport Materials in Perovskite Solar Cells)
A significant application area for derivatives of this compound is in the field of optoelectronics, specifically in the design and synthesis of hole transport materials (HTMs) for perovskite solar cells (PSCs). The efficiency and stability of PSCs are critically dependent on the properties of the HTM, which is responsible for extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode.
The molecular structure of this compound makes it an ideal building block for constructing complex HTMs. The iodo-substituent provides a reactive site for well-established cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the facile attachment of other organic moieties to build up larger, conjugated systems. The fluorine atoms can be strategically used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final HTM, which is crucial for efficient charge transfer at the perovskite/HTM interface. The butoxy group can enhance the solubility of the resulting material, which is a significant advantage for solution-based fabrication processes of PSCs.
While patents and research articles may not always explicitly name this compound, the synthesis of many advanced HTMs involves intermediates with similar functionalities. For example, patent literature describes the synthesis of complex hole transport materials where iodo-aromatic compounds are coupled with other organic fragments, such as triphenylamine (B166846) derivatives, under catalytic conditions. google.com The goal of these synthetic strategies is to create materials with high hole mobility, appropriate energy levels, and good film-forming properties, all of which contribute to high-performance and stable perovskite solar cells.
| HTM Design Strategy | Role of Fluorinated-Aryl-Iodide Precursor | Desired Outcome |
| Energy Level Tuning | The electron-withdrawing nature of fluorine atoms lowers the HOMO energy level. | Improved alignment with the perovskite valence band for efficient hole extraction. |
| Synthesis of Conjugated Systems | The iodine atom acts as a leaving group in cross-coupling reactions. | Creation of larger π-conjugated systems for enhanced hole mobility. |
| Improved Solubility and Morphology | The butoxy side chain increases solubility in organic solvents. | Facilitates solution processing and promotes the formation of uniform thin films. |
Application as Probes in Fundamental Mechanistic Organic Chemistry Studies
The compound this compound also holds potential as a valuable tool in fundamental mechanistic studies within organic chemistry. The presence of multiple, distinct reactive sites—the C-I bond and the C-F bonds—on a single aromatic ring allows for the investigation of reaction selectivity and the elucidation of complex reaction mechanisms.
For instance, studies on transition-metal-catalyzed cross-coupling reactions could utilize this substrate to probe the relative reactivity of C-I versus C-F bonds. Research has been conducted on the intramolecular aryl-aryl coupling via C-F bond activation that is tolerant of C-I functionality, highlighting the possibility of selectively activating one over the other under specific reaction conditions. nih.gov Such investigations are crucial for developing new synthetic methodologies with high chemo-selectivity.
Furthermore, the study of radical reactions could also benefit from a substrate like this compound. The activation of the C-I bond to generate an aryl radical is a common process in photoredox catalysis and other radical-based transformations. acs.org The presence of the fluorine atoms and the butoxy group would influence the electronic properties and reactivity of the resulting radical species, providing insights into the factors that govern radical-mediated bond formation. Mechanistic studies involving such molecules contribute to a deeper understanding of fundamental reaction pathways, which is essential for the rational design of new catalysts and synthetic methods. nih.gov
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-Butoxy-2,3-difluoro-4-iodobenzene, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 2,3-difluoro-4-iodophenol with 1-bromobutane in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or THF at 60–100°C. Optimization involves:
- Base selection : Stronger bases (NaH) may accelerate substitution but risk side reactions.
- Solvent : Higher yields are reported in DMF due to better solubility of intermediates .
- Purification : Column chromatography (hexane/EtOAc gradient) effectively isolates the product .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- ¹⁹F NMR : Distinguishes fluorine environments (δ -110 to -150 ppm for aromatic F). Coupling patterns confirm substitution positions .
- ¹H NMR : Probes butoxy chain integration and aromatic proton splitting.
- Mass Spectrometry (EI) : Confirms molecular ion ([M]⁺ at m/z 186.20) and isotopic signature of iodine .
- IR Spectroscopy : Identifies C-O (1100–1250 cm⁻¹) and C-F (1000–1100 cm⁻¹) bonds .
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
Answer:
Discrepancies may arise from impurities or polymorphic forms. Recommended steps:
Reproduce synthesis : Use controlled conditions (e.g., ’s protocols).
Differential Scanning Calorimetry (DSC) : Accurately determines melting points.
Collaborative validation : Cross-check data with independent labs, as suggested in qualitative research frameworks .
Advanced: What role does this compound play in liquid crystal development?
Answer:
The iodine substituent enables cross-coupling (e.g., Suzuki-Miyaura) to form biphenyl mesogens. Key applications:
- Liquid crystal matrices : highlights structurally similar compounds in display technologies.
- Functionalization : React with boronic acids to extend conjugation, then analyze phase behavior via polarized microscopy and DSC .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill management : Neutralize with activated charcoal; wash skin with water (refer to TCI America’s safety guidelines) .
- Storage : Keep in amber vials under N₂ to prevent iodine degradation .
Advanced: How do electronic effects of substituents influence its reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing fluorine : Activates the ring for electrophilic substitution but may slow oxidative addition of Pd catalysts.
- Catalyst optimization : Use XPhos or SPhos ligands to enhance Pd(0) activity, as demonstrated for similar iodoarenes .
- Reaction monitoring : Track coupling efficiency via GC-MS or HPLC .
Basic: What impurities are common during synthesis, and how are they removed?
Answer:
- Common impurities : Unreacted phenol precursor or di-substituted by-products.
- Detection : HPLC (UV detector) or TLC.
- Purification : Silica gel chromatography (hexane/EtOAc) or recrystallization from ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
